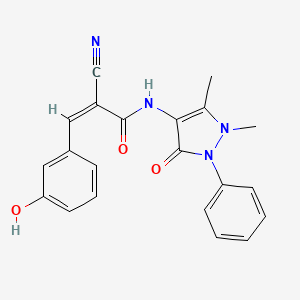![molecular formula C16H18N4O3 B2366160 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 306986-78-7](/img/structure/B2366160.png)
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a chemical compound belonging to the class of carbohydrazides, which are organic compounds characterized by the functional group containing the formula –CONHNH2. The structure of this particular compound features both dimethoxyphenyl and tetrahydrocyclopenta[c]pyrazole groups, indicating a complex and potentially multifaceted range of chemical behaviors and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide generally involves a multi-step reaction. The starting materials often include 2,5-dimethoxybenzaldehyde and cyclopenta[c]pyrazole derivatives. These react under conditions favorable for Schiff base formation, often involving the condensation of the aldehyde with a suitable hydrazide under acidic or basic conditions. The exact reaction conditions—such as temperature, pH, and solvents—are optimized based on desired yield and purity.
Industrial Production Methods
For large-scale production, the synthesis is often streamlined using continuous flow reactors. This allows precise control over reaction parameters and enhances the efficiency of the production process. Industrial methods also incorporate robust purification techniques, including recrystallization and chromatographic methods, to ensure high purity of the final product.
化学反応の分析
Types of Reactions
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can participate in several types of chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives which may alter its activity or functionality.
Reduction: Possibly reducing the hydrazide to an amine, which could be further reacted to create new derivatives.
Substitution: Particularly electrophilic aromatic substitution given the presence of the dimethoxyphenyl group.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Often used in substitution reactions, such as Lewis acids.
Major Products
The major products from these reactions can vary, but typically include:
Oxidized derivatives: Featuring additional oxygen functionalities.
Reduced amines: Derived from the carbohydrazide group.
Substituted aromatics: Where the dimethoxyphenyl group has new substituents.
科学的研究の応用
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide has diverse applications across several scientific fields:
Chemistry: It is used as a precursor for complex organic synthesis and as a ligand in coordination chemistry.
Biology: It shows potential as a bioactive compound, possibly possessing antimicrobial or antitumor properties.
Medicine: Research is ongoing into its therapeutic potentials, including possible uses as enzyme inhibitors or drug scaffolds.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
作用機序
The exact mechanism of action for N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide depends on its application:
Molecular Targets: It may interact with various biomolecules, including enzymes and receptors, potentially inhibiting or modifying their activity.
Pathways: The compound could influence signaling pathways by binding to specific sites on proteins, altering their function and downstream effects.
類似化合物との比較
Similar Compounds
Other compounds within the carbohydrazide class share structural similarities but can exhibit distinct properties based on their specific functional groups. Examples include:
N'-benzylidene carbohydrazide
N'-[(E)-(4-methoxyphenyl)methylidene]-carbohydrazide
Uniqueness
What sets N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide apart is its unique combination of a dimethoxyphenyl group and a tetrahydrocyclopenta[c]pyrazole moiety. This confers distinct chemical reactivity and biological activity, making it particularly valuable in advanced research and industrial applications.
特性
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-22-11-6-7-14(23-2)10(8-11)9-17-20-16(21)15-12-4-3-5-13(12)18-19-15/h6-9H,3-5H2,1-2H3,(H,18,19)(H,20,21)/b17-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTSRGFWSCGPBB-RQZCQDPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=NNC3=C2CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=NNC3=C2CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2366077.png)
![(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2366078.png)
![1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366081.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2366082.png)

![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2366084.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2366086.png)
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide](/img/structure/B2366088.png)




![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B2366098.png)
